3-hydroxy-1-(4H-1,2,4-triazol-4-yl)-5,6-dihydro-1H-indol-2(4H)-one
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Overview
Description
3-hydroxy-1-(4H-1,2,4-triazol-4-yl)-5,6-dihydro-1H-indol-2(4H)-one is a complex organic compound that features a triazole ring fused to an indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-(4H-1,2,4-triazol-4-yl)-5,6-dihydro-1H-indol-2(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a triazole derivative with an indole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and chromatography, are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-1-(4H-1,2,4-triazol-4-yl)-5,6-dihydro-1H-indol-2(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The triazole and indole rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under conditions that may include acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups onto the triazole or indole rings.
Scientific Research Applications
3-hydroxy-1-(4H-1,2,4-triazol-4-yl)-5,6-dihydro-1H-indol-2(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which 3-hydroxy-1-(4H-1,2,4-triazol-4-yl)-5,6-dihydro-1H-indol-2(4H)-one exerts its effects involves interactions with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The indole structure allows for binding to various biological macromolecules, influencing cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
1H-indole-2,3-dione: Known for its role in the synthesis of indole derivatives.
4H-1,2,4-triazole-3-thiol: Used in the synthesis of various pharmaceuticals.
5,6-dihydro-4H-1,2,4-triazole-3-thione: Studied for its potential biological activities.
Uniqueness
3-hydroxy-1-(4H-1,2,4-triazol-4-yl)-5,6-dihydro-1H-indol-2(4H)-one is unique due to the combination of the triazole and indole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-hydroxy-1-(1,2,4-triazol-4-yl)-5,6-dihydro-4H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c15-9-7-3-1-2-4-8(7)14(10(9)16)13-5-11-12-6-13/h4-6,15H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMZITHLDFXUEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C2C(=C(C(=O)N2N3C=NN=C3)O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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